1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione

Descripción

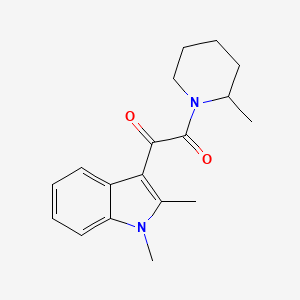

1-(1,2-Dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione (CAS: 862813-97-6) is a synthetic compound featuring a 1,2-dione (oxalyl) core linked to a 1,2-dimethylindole moiety and a 2-methylpiperidine substituent. Its molecular formula is C₁₈H₂₂N₂O₂, with a molecular weight of 298.4 g/mol (). The compound’s structure includes a dimethyl-substituted indole ring, which enhances steric bulk and may influence binding interactions, and a methylated piperidine group that could modulate solubility and pharmacokinetic properties.

Propiedades

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-8-6-7-11-20(12)18(22)17(21)16-13(2)19(3)15-10-5-4-9-14(15)16/h4-5,9-10,12H,6-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXKKGGRTGSMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound belonging to the class of indole derivatives. Its unique structural features, including a dimethyl-substituted indole and a piperidine ring, suggest significant potential for diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-(1,2-dimethylindol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione |

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 302.38 g/mol |

| CAS Number | 862813-98-7 |

The structure consists of an indole moiety linked to a piperidine ring through an ethane dione structure. This unique configuration is believed to contribute to its biological activity.

The mechanism of action for this compound is hypothesized to involve interactions with various biological targets. The indole core may modulate neurotransmission and exhibit anti-inflammatory properties. The piperidine ring likely enhances the compound's binding affinity and selectivity for its targets, potentially influencing receptor activity or enzyme modulation.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. Notable findings include:

Antioxidant Activity : The compound may possess antioxidant properties that help in scavenging free radicals and reducing oxidative stress. This can be crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial effects against certain pathogens. Its structural components could enhance its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Anti-inflammatory Effects : Similar indole derivatives have shown promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Cytokine Production : A study indicated that derivatives similar to this compound influenced cytokine production significantly, suggesting a role in modulating immune responses.

- Anticancer Potential : Indole derivatives have been investigated for their anticancer properties. Research suggests that they can induce apoptosis in cancer cells by activating specific signaling pathways.

- Neurotransmission Modulation : Given the structural similarity to known neurotransmitter modulators, this compound may affect neurotransmission pathways, potentially offering therapeutic avenues for neurological disorders.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperazine/Piperidine-Linked Ethane-1,2-diones

These compounds share the ethane-1,2-dione scaffold but vary in substituents on the nitrogen-containing heterocycle.

Key Observations :

- Piperazine derivatives (e.g., CID:507883, BMS-585248) exhibit tailored bioactivity based on aryl substituents. The benzoyl group in CID:507883 enhances FGFR2 binding , while the triazole in BMS-585248 optimizes HIV gp120 inhibition .

- Piperidine analogs (e.g., the target compound) may offer superior blood-brain barrier penetration due to reduced polarity compared to piperazines.

Indole-Based Ethane-1,2-diones with Aryl Substituents

These compounds retain the indole-dione core but replace the piperidine/piperazine with aryl groups.

Key Observations :

- Halogenated aryl groups (e.g., 4-fluorophenyl in 3e) improve metabolic stability and binding affinity in hydrophobic pockets .

- Bulky substituents like naphthalene (3ja) may enhance intercalation with DNA or proteins but reduce solubility .

Azaindole and Heterocyclic Derivatives

Azaindole analogs prioritize antiviral activity via gp120 inhibition.

Key Observations :

- Azaindole cores (e.g., pyrrolo[2,3-c]pyridine) enhance specificity for viral targets over human kinases .

Pharmacokinetic and Toxicity Comparisons

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between 1,2-dimethylindole and 2-methylpiperidine derivatives using diketone-forming agents (e.g., oxalyl chloride). Catalytic systems like p-toluenesulfonic acid (p-TSA) have proven effective for analogous indole-dione syntheses, enhancing reaction rates and yields . Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (70–90°C) to minimize side products. Monitor progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Compare observed chemical shifts (e.g., indole C-3 proton at δ ~7.2–7.5 ppm, diketone carbonyls at δ ~190–195 ppm) with literature data for structurally similar ethane-1,2-diones .

- HRMS : Confirm molecular ion peaks (e.g., [M + H]+ or [M + Na]+) with theoretical mass calculations (e.g., C20H22N2O2 requires m/z 322.1681) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values to confirm purity .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >150°C suggests suitability for high-temperature reactions) .

- pH Stability Tests : Incubate the compound in buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

- Solvent Correction : Re-run NMR in deuterated DMSO or CDCl3 to match computational solvent models.

- X-ray Crystallography : Obtain single-crystal structures to confirm bond geometries and compare with Density Functional Theory (DFT)-optimized structures .

- Dynamic NMR : Use variable-temperature NMR to probe rotational barriers in the diketone moiety .

Q. What strategies are effective for modifying the indole or piperidine moieties to enhance target selectivity in bioactivity studies?

- Methodological Answer :

- Indole Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at C-5 via electrophilic substitution to alter π-stacking interactions .

- Piperidine Engineering : Replace 2-methyl with bulkier substituents (e.g., 2-isopropyl) to modulate steric effects and binding pocket compatibility. Use reductive amination or alkylation protocols .

- Structure-Activity Relationship (SAR) : Test derivatives in vitro with controlled assays (e.g., enzyme inhibition) and correlate substitutions with activity trends .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC50 values .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability under physiological conditions .

Q. What experimental designs are recommended to investigate the compound’s role in multi-step reaction mechanisms?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

- Trapping Intermediates : Use low-temperature NMR or quenching agents (e.g., methanol) to isolate and characterize transient species .

- Cross-Validation : Combine HPLC, MS, and in-situ IR to track intermediate formation and degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across different assay platforms?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., known inhibitors) and replicate experiments in triplicate.

- Cell Line Validation : Ensure consistent passage numbers and viability metrics (e.g., >90% via trypan blue exclusion) .

- Orthogonal Assays : Confirm results with complementary techniques (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .

Q. What statistical approaches are suitable for analyzing heterogeneous datasets from structural or biological studies?

- Methodological Answer :

- Multivariate Analysis : Apply PCA to reduce dimensionality in spectral or bioactivity data .

- Bayesian Modeling : Quantify uncertainty in conflicting NMR or IC50 results using probabilistic frameworks .

- Meta-Analysis : Aggregate data from multiple studies (e.g., crystallography, docking) to identify consensus binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.